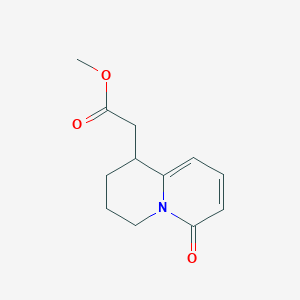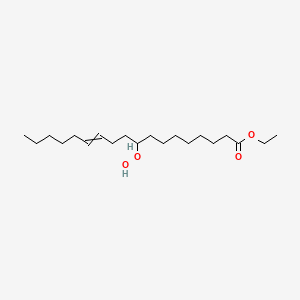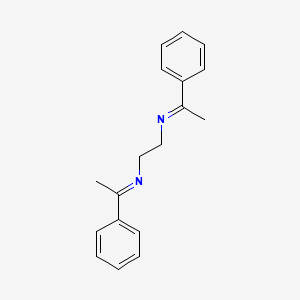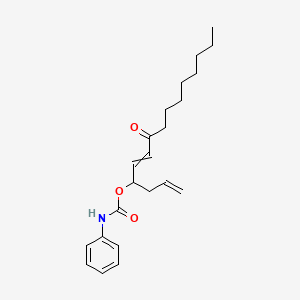![molecular formula C29H30N4O B15161296 Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)- CAS No. 676446-95-0](/img/structure/B15161296.png)
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- is a complex organic compound with the molecular formula C29H30N4O and a molecular weight of 450.583 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a diphenylethyl group
Preparation Methods
The synthesis of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under environmentally friendly conditions. Industrial production methods often involve the reaction of isocyanates or carbamoyl chlorides with ammonia, although these methods may not be as environmentally friendly .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- include:
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar urea backbone but different substituents, leading to distinct chemical and biological properties.
Other quinoline derivatives: Compounds with a quinoline moiety often share similar biological activities but differ in their specific interactions and effects. The uniqueness of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- lies in its combination of structural features, which confer specific properties and applications not found in other compounds.
Properties
CAS No. |
676446-95-0 |
|---|---|
Molecular Formula |
C29H30N4O |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[1-(2,2-diphenylethyl)pyrrolidin-3-yl]-3-(2-methylquinolin-4-yl)urea |
InChI |
InChI=1S/C29H30N4O/c1-21-18-28(25-14-8-9-15-27(25)30-21)32-29(34)31-24-16-17-33(19-24)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,18,24,26H,16-17,19-20H2,1H3,(H2,30,31,32,34) |
InChI Key |
CRTFHNZNUSVPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCN(C3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)


diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)


![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)


